molecular formula C12H7ClFNO3 B6390544 5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid CAS No. 1261950-09-7

5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6390544
CAS No.: 1261950-09-7
M. Wt: 267.64 g/mol
InChI Key: DEIXRTNMAOPCTH-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the coupling of 3-chloro-4-fluorophenylboronic acid with a suitable nicotinic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity, thereby modulating its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-fluorophenyl)-2-hydroxynicotinic acid is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and specificity in various chemical and biological applications. This dual substitution pattern distinguishes it from other similar compounds and can lead to unique properties and applications .

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-9-4-6(1-2-10(9)14)7-3-8(12(17)18)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIXRTNMAOPCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687720
Record name 5-(3-Chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-09-7
Record name 5-(3-Chloro-4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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